![molecular formula C14H16N2O4 B2875226 Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 61548-64-9](/img/structure/B2875226.png)
Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Overview
Description
Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound . It is a powder at room temperature . The IUPAC name for this compound is ethyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate are not available, the formation of iminium cationic species has been observed in the reaction mixtures of similar compounds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Antibiotic Properties
Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits significant biological activity against bacteria and fungi. It's related to compounds like helquinoline, which have been isolated from cultures exhibiting high antibacterial and antifungal properties (Asolkar et al., 2004).
Crystal Structure Analysis
The compound has been a subject of crystallographic studies, which shed light on its molecular structure. Such studies provide valuable insights into the potential applications of this compound in various fields, including materials science and pharmaceuticals (Filali Baba et al., 2019).
Chemical Synthesis and Reactivity
Research has explored the synthesis and reactivity of this compound, contributing to the field of organic chemistry. These studies have implications for the development of new synthetic routes and the discovery of novel compounds (Proctor et al., 1972).
Application in Drug Synthesis
There is research indicating the use of this compound in the synthesis of various drugs, particularly those with antimicrobial properties. This highlights its importance in the pharmaceutical industry for developing new treatments (Desai et al., 2007).
Exploring Molecular Interactions
Studies also include molecular docking analysis, which is crucial for understanding how this compound interacts with biological targets. Such research is fundamental for drug design and understanding the molecular basis of diseases (El-Azab et al., 2016).
properties
IUPAC Name |
ethyl 3-acetamido-2-oxo-1,4-dihydroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-13(19)14(16-9(2)17)8-10-6-4-5-7-11(10)15-12(14)18/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKXRBPZRHVZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2NC1=O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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